1-Fluoro-4-(1-methoxyethyl)benzene
Overview
Description
1-Fluoro-4-(1-methoxyethyl)benzene, also known by its IUPAC name benzene, 1-fluoro-4-methoxy- , has the chemical formula C~9~H~11~FO . It is a colorless liquid with a molecular weight of approximately 126.13 g/mol . The compound consists of a benzene ring substituted with a fluorine atom and a methoxyethyl group.
Physical and Chemical Properties Analysis
Scientific Research Applications
Fluorofunctionalization of Ketones
1-Fluoro-4-(1-methoxyethyl)benzene and related compounds have been utilized in the fluorofunctionalization of ketones. This process involves direct regiospecific transformation of ketones to α-fluoro derivatives, offering a pathway for the synthesis of compounds like 2α-fluoro-5α-cholestan-3-one and 16α-fluoro-3β-hydroxy-5α-androstan-17-one (Stavber, Jereb, & Zupan, 2002).
Crystallography and Molecular Structure
Fluoro-substituted benzene compounds, including those similar to this compound, have been extensively studied for their crystallographic properties. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate exhibits a unique crystal structure with significant dihedral angles, offering insights into molecular interactions and stability (El-Agrody et al., 2012).
Antimicrobial Activity
Compounds related to this compound, carrying various substituents like fluoro, methoxy, and others on the benzene ring, have been synthesized and tested for their antimicrobial properties. These studies highlight their potential as potent antimicrobial agents against various microorganisms, often surpassing the efficacy of reference drugs (Liaras et al., 2011).
Fluorophore Properties and Sensing Applications
The unusual fluorescence properties of compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which are structurally related to this compound, have been explored for developing new fluorogenic sensors. These studies provide valuable insights into the applicability of these fluorophores in sensing technologies (Uchiyama et al., 2006).
Photochemical Studies
The photochemistry of fluoro-substituted benzenes, including those structurally related to this compound, has been a subject of interest. Investigations into their fluorescence spectra and quenching of singlet state emission offer insights into their photochemical behavior, crucial for applications in photochemistry and materials science (Al-ani, 1973).
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-4-(1-methoxyethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVVITCWTCLUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296921 | |
Record name | 1-Fluoro-4-(1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111662-72-7 | |
Record name | 1-Fluoro-4-(1-methoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111662-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-(1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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